(S)-alpha-(3-thiophenylmethyl)-proline-HCl

Description

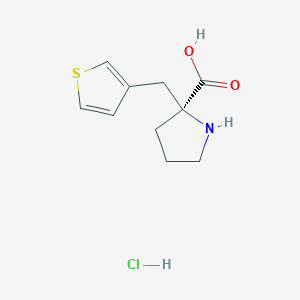

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.ClH/c12-9(13)10(3-1-4-11-10)6-8-2-5-14-7-8;/h2,5,7,11H,1,3-4,6H2,(H,12,13);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFPEFPLTQBYOT-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CSC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CSC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Catalyzed or Mediated by S α 3 Thiophenylmethyl Proline Hcl

Role as a Chiral Organocatalyst in Asymmetric Reactions

(S)-α-(3-thiophenylmethyl)-proline-HCl, a derivative of the natural amino acid L-proline, operates as a powerful organocatalyst, primarily through enamine and iminium ion catalysis. The presence of the bulky and electron-rich 3-thiophenylmethyl group at the α-position of the proline scaffold introduces unique stereoelectronic properties that significantly influence its catalytic behavior and the stereochemical outcome of the reactions it catalyzes.

Investigation of Catalytic Cycles and Intermediates

The catalytic cycle of reactions mediated by (S)-α-(3-thiophenylmethyl)-proline-HCl is generally understood to follow the well-established mechanism for proline-catalyzed reactions. The cycle typically commences with the formation of a nucleophilic enamine intermediate between the catalyst and a carbonyl donor (e.g., a ketone or aldehyde).

A Generalized Catalytic Cycle:

Enamine Formation: The secondary amine of the proline derivative reacts with a carbonyl donor to form a transient iminium ion, which then tautomerizes to the key enamine intermediate. The acidic proton from the catalyst's carboxylic acid group facilitates this process.

Stereoselective C-C Bond Formation: The generated enamine, being a more potent nucleophile than the parent carbonyl compound, attacks an electrophilic acceptor (e.g., an aldehyde in an aldol (B89426) reaction or a nitroolefin in a Michael addition). The chiral environment created by the catalyst, particularly the bulky 3-thiophenylmethyl substituent, directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity.

Hydrolysis and Catalyst Regeneration: The resulting iminium adduct is subsequently hydrolyzed to release the chiral product and regenerate the (S)-α-(3-thiophenylmethyl)-proline-HCl catalyst, allowing it to enter a new catalytic cycle.

Stereoelectronic Effects and Their Influence on Enantioselectivity

The high degree of enantioselectivity achieved with (S)-α-(3-thiophenylmethyl)-proline-HCl is a direct consequence of the stereoelectronic effects exerted by the catalyst's structure. The rigid pyrrolidine (B122466) ring and the strategically positioned 3-thiophenylmethyl and carboxyl groups create a well-defined chiral pocket around the active catalytic site.

The prevailing model for stereocontrol in proline-catalyzed reactions, such as the aldol reaction, is the Houk-List model. This model proposes a transition state where the carboxylic acid group of the catalyst acts as a Brønsted acid, activating the electrophile (e.g., an aldehyde) through hydrogen bonding. Simultaneously, the bulky substituent at the α-position provides steric hindrance that dictates the facial selectivity of the enamine's attack on the electrophile.

In the case of (S)-α-(3-thiophenylmethyl)-proline-HCl, the 3-thiophenylmethyl group is expected to play a crucial role in shielding one face of the enamine intermediate. This steric blockade forces the electrophile to approach from the less hindered face, thereby controlling the absolute configuration of the newly formed stereocenter. The electronic nature of the thiophene (B33073) ring may also contribute to non-covalent interactions, such as π-π stacking, with certain substrates, further stabilizing the desired transition state and enhancing enantioselectivity.

Substrate Scope and Limitations in Asymmetric Transformations

The utility of (S)-α-(3-thiophenylmethyl)-proline-HCl as an organocatalyst extends to a variety of asymmetric transformations. However, like any catalyst, its effectiveness is dependent on the nature of the substrates.

Exemplary Asymmetric Reactions and Substrate Scope:

| Reaction Type | Typical Aldehyde Substrate (Acceptor) | Typical Ketone/Aldehyde Substrate (Donor) | Observed Outcome |

| Aldol Reaction | Aromatic aldehydes (e.g., p-nitrobenzaldehyde, benzaldehyde) | Cyclic ketones (e.g., cyclohexanone, cyclopentanone) | High yields and enantioselectivities are often achieved. researchgate.net |

| Mannich Reaction | Aldehydes, Imines | Ketones (e.g., acetone) | Produces chiral β-amino carbonyl compounds. organic-chemistry.org |

| Michael Addition | Nitroolefins, α,β-unsaturated aldehydes | Ketones, Aldehydes | Effective for the formation of chiral carbon-carbon bonds. organic-chemistry.org |

While effective for a range of substrates, limitations do exist. For instance, highly sterically hindered ketones may exhibit lower reactivity due to difficulties in forming the enamine intermediate. Similarly, the electronic properties of the substrates can influence reaction rates and selectivities. Electron-withdrawing groups on the aldehyde acceptor generally enhance reactivity in aldol reactions. Conversely, the scope of suitable amine components in Mannich reactions can also be a limiting factor. northwestern.edu Further research is necessary to fully delineate the substrate scope and limitations specific to this particular proline derivative.

Mechanistic Probes and Experimental Techniques

To elucidate the intricate details of the catalytic mechanisms of organocatalysts like (S)-α-(3-thiophenylmethyl)-proline-HCl, a variety of sophisticated experimental techniques are employed.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the transition state structure of a reaction's rate-determining step. researchgate.net By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), one can measure the effect on the reaction rate. A significant KIE (typically kH/kD > 1 for a primary isotope effect) indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step.

Spectroscopic Characterization of Transient Species (e.g., in situ NMR, IR)

The direct observation of fleeting intermediates in a catalytic cycle provides compelling evidence for a proposed mechanism. In situ (under reaction conditions) spectroscopic techniques are indispensable for this purpose.

In situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction in real-time within the NMR tube. wiley.com This technique can potentially detect and characterize key intermediates such as enamines and iminium ions, providing insights into their formation, concentration, and consumption over the course of the reaction. nih.govsemanticscholar.org

In situ IR Spectroscopy: Infrared (IR) spectroscopy is another valuable tool for tracking changes in functional groups during a reaction. The stretching frequencies of carbonyl groups in the reactants, intermediates, and products are distinct, allowing for the monitoring of their relative concentrations. This can help in understanding the kinetics of different steps in the catalytic cycle.

While challenging due to the low concentrations and short lifetimes of catalytic intermediates, these in situ spectroscopic methods, often coupled with computational studies, are essential for building a comprehensive picture of the reaction mechanism.

Reactivity and Selectivity Profiling

Detailed reactivity and selectivity data for organocatalysts are typically established through extensive screening in various asymmetric reactions. For a novel proline derivative like (S)-α-(3-thiophenylmethyl)-proline-HCl, one would anticipate its evaluation in classic proline-catalyzed reactions to understand its efficacy.

Hypothetical Reactivity Screening:

A systematic study would likely involve testing the catalyst in reactions such as the aldol reaction, Mannich reaction, and Michael addition. The goal would be to determine how the α-thiophenylmethyl substituent influences the catalyst's activity and its ability to control the stereochemical outcome of the reaction. Key parameters that would be investigated include:

Enantioselectivity: The ability of the catalyst to produce one enantiomer of the product in excess over the other. This is often the primary measure of a chiral catalyst's effectiveness.

Diastereoselectivity: In reactions that can form multiple diastereomers, the catalyst's preference for one diastereomer over another is a critical aspect of its selectivity profile.

Reaction Scope: Assessing the catalyst's performance with a variety of substrates (e.g., different aldehydes, ketones, and nitroalkanes) to understand its general applicability.

Catalyst Loading and Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and the amount of catalyst required to achieve high yields and selectivities.

Illustrative Data Table for a Hypothetical Aldol Reaction:

To illustrate the type of data that would be generated, the table below presents a hypothetical reactivity and selectivity profile for (S)-α-(3-thiophenylmethyl)-proline-HCl in the aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde.

| Entry | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | DMSO | 20 | 25 | 24 | 95 | 92 |

| 2 | DMF | 20 | 25 | 24 | 90 | 88 |

| 3 | CH3CN | 20 | 25 | 48 | 75 | 85 |

| 4 | Toluene | 20 | 25 | 72 | 50 | 70 |

| 5 | DMSO | 10 | 25 | 48 | 88 | 91 |

| 6 | DMSO | 20 | 0 | 72 | 80 | 95 |

This data is purely illustrative and not based on experimental results.

Conformational Analysis and its Impact on Catalytic Performance

The catalytic activity and selectivity of proline-based catalysts are intrinsically linked to the conformational preferences of the proline ring and the orientation of the catalytically active species. thieme.deresearchgate.net The pyrrolidine ring of proline can adopt two primary puckered conformations, known as endo and exo. thieme.de The substituent at the α-position, in this case, the 3-thiophenylmethyl group, would play a crucial role in dictating the favored conformation and, consequently, the transition state geometry of the catalyzed reaction.

Key Conformational Considerations:

Ring Pucker: The endo and exo puckering of the proline ring influences the spatial arrangement of the carboxylic acid and the α-substituent. thieme.de This, in turn, affects how the catalyst interacts with the substrates.

Amide Bond Isomerization: Proline can exist as cis or trans isomers with respect to the amide bond formed with a substrate or in a peptide-like environment. The α-substituent can influence this equilibrium. thieme.de

Transition State Stabilization: The three-dimensional structure of the catalyst-substrate transition state determines the stereochemical outcome of the reaction. The thiophenylmethyl group would contribute to the steric environment of the active site, potentially leading to more defined transition state geometries and higher enantioselectivity. Computational modeling, such as Density Functional Theory (DFT) calculations, combined with spectroscopic techniques like NMR, are powerful tools for studying these conformational preferences and their impact on catalysis.

Illustrative Data Table of Conformational Energy:

The following table provides a hypothetical comparison of the relative energies of different conformers of (S)-α-(3-thiophenylmethyl)-proline-HCl, which would typically be determined through computational chemistry.

| Conformer | Ring Pucker | Relative Energy (kcal/mol) |

| 1 | Cγ-exo | 0.00 |

| 2 | Cγ-endo | 1.5 |

This data is purely illustrative and not based on experimental results.

Computational and Theoretical Investigations of S α 3 Thiophenylmethyl Proline Hcl

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometries, energies, and electron distribution.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nih.govresearchgate.netmdpi.comaps.org For (S)-α-(3-thiophenylmethyl)-proline-HCl, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. By minimizing the energy of the system with respect to the atomic coordinates, the equilibrium structure can be precisely located. researchgate.net These calculations would consider the various possible conformations of the proline ring (envelope vs. twist conformations), the orientation of the 3-thiophenylmethyl substituent, and the protonation state of the carboxylic acid and the secondary amine.

Furthermore, DFT is crucial for mapping out reaction pathways. By locating transition state structures—the highest energy points along a reaction coordinate—researchers can calculate activation energies. nih.gov This is particularly relevant for understanding reactions where this proline derivative might act as an organocatalyst, a common role for proline and its analogs. nih.govnih.gov The mechanism of proline-catalyzed reactions often involves the formation of enamine intermediates, and DFT can elucidate the stereoselectivity by comparing the energies of the different diastereomeric transition states. nih.govresearchgate.net

| Structure | Method/Basis Set | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Ground State Conformer 1 (Exo pucker) | B3LYP/6-311++G | -1250.4321 | 0.00 |

| Ground State Conformer 2 (Endo pucker) | B3LYP/6-311++G | -1250.4299 | 1.38 |

| Transition State (Aldol Addition) | B3LYP/6-311++G** | -1875.6543 | +15.5 (Activation Energy) |

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comacs.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. tandfonline.com Analysis of the energy and spatial distribution of the HOMO and LUMO of (S)-α-(3-thiophenylmethyl)-proline-HCl can predict its behavior in chemical reactions. For instance, the location of the HOMO would indicate the most nucleophilic site, likely the nitrogen atom or the thiophene (B33073) ring, while the LUMO would highlight the most electrophilic site.

The energy gap between the HOMO and LUMO is a key reactivity descriptor; a smaller gap generally implies higher reactivity. researchgate.net Other reactivity descriptors derived from DFT calculations, such as molecular electrostatic potential (MEP), can also be mapped. tandfonline.comresearchgate.net The MEP surface visually represents the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are susceptible to electrophilic and nucleophilic attack, respectively.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon adding an electron |

Proline and its derivatives are renowned for their use as asymmetric organocatalysts. Computational methods are instrumental in predicting and explaining the stereoselectivity of these reactions. nih.govnih.govresearchgate.netpnas.org For a reaction catalyzed by (S)-α-(3-thiophenylmethyl)-proline-HCl, DFT can be used to model the transition states leading to different stereoisomeric products. nih.gov By comparing the relative free energies of these competing transition states, the major product can be predicted. nih.govpnas.org The structural analysis of these transition states can reveal the specific non-covalent interactions—such as hydrogen bonds or steric hindrance—that are responsible for favoring one stereochemical pathway over another. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

These simulations can reveal the most populated conformations in solution and the energy barriers between them. frontiersin.org Understanding the conformational preferences is crucial as the catalytic activity of proline derivatives is often dependent on the specific pucker of the five-membered ring. nih.gov Furthermore, MD simulations explicitly include solvent molecules (e.g., water), allowing for a detailed study of solvation effects. researchgate.netunimi.it The arrangement of solvent molecules around the solute and the specific hydrogen bonding networks can significantly influence the molecule's conformation and reactivity.

Molecular Mechanics and Force Field Development for Proline Derivatives

MD simulations rely on a set of parameters known as a force field to define the potential energy of the system. Standard force fields like AMBER and CHARMM are well-parameterized for natural amino acids, but specialized parameters are required for non-standard derivatives like (S)-α-(3-thiophenylmethyl)-proline-HCl. nih.govacs.orgnih.govbyu.edu

The development of a specific force field for this molecule would involve a multi-step process. First, quantum mechanical calculations (often DFT) are performed on the molecule and its fragments to obtain data on bond lengths, angles, dihedral torsions, and partial atomic charges. nih.govacs.org These quantum data are then used as a target to fit the parameters of the molecular mechanics force field. nih.govacs.orgnih.gov Accurate parameterization, especially for the dihedral terms that govern conformational changes, is critical for the reliability of the subsequent MD simulations. acs.org Several initiatives aim to automate and systematize the parameterization of non-standard amino acids to make such simulations more accessible and accurate. nih.govacs.org

| Dihedral Atom Types | Force Constant (kcal/mol) | Periodicity | Phase Shift (degrees) |

|---|---|---|---|

| CA-C-N-Cα (Proline backbone) | 20.0 | 2 | 180.0 |

| N-Cα-CB-CG (Side chain) | 1.5 | 3 | 0.0 |

| Cα-CB-S-CT (Thiophenyl linkage) | 0.8 | 2 | 180.0 |

Computational Design Principles for Modified Proline Scaffolds

The proline ring provides a rigid and stereochemically defined scaffold that is attractive for the design of new catalysts, peptidomimetics, and therapeutic agents. Computational design principles allow for the rational modification of this scaffold to achieve desired properties. nih.govresearchgate.netnih.gov Starting with the (S)-α-(3-thiophenylmethyl)-proline-HCl structure, computational methods can be used to explore the effects of introducing different substituents on the proline ring or the thiophene moiety.

This "in silico" design process can involve techniques like scaffold hopping, where parts of the molecule are replaced with functionally similar but structurally different groups to explore new chemical space. nih.gov For instance, one could computationally screen a library of different aromatic groups in place of the thiophene to optimize interactions with a specific biological target. The goal is to use theoretical predictions of properties like binding affinity, catalytic activity, or conformational stability to guide synthetic efforts, making the discovery process more efficient. nih.govpolyu.edu.hk The introduction of proline substitutions has also been a key strategy in structure-based vaccine design to stabilize specific protein conformations. mdpi.com

Theoretical Insights into Non-Covalent Interactions Relevant to Catalysis

Computational and theoretical investigations provide a powerful lens through which to understand the catalytic activity of organocatalysts like (S)-α-(3-thiophenylmethyl)-proline-HCl. The efficacy and stereoselectivity of such proline derivatives are not governed solely by covalent bond formation and breakage but are profoundly influenced by a subtle network of non-covalent interactions within the transition state assembly. Density Functional Theory (DFT) has emerged as a principal tool for elucidating these interactions, offering insights into the catalyst's structure-function relationship. researchgate.netnih.govresearchgate.net

The catalytic cycle of proline-based catalysts is known to proceed through key intermediates, such as enamine species. researchgate.net The stereochemical outcome of the reaction is often determined in the transition state of the C-C bond-forming step. Theoretical models have consistently shown that hydrogen bonding plays a critical role in orienting the substrates with respect to the catalyst. nih.govresearchgate.net In the case of (S)-α-(3-thiophenylmethyl)-proline-HCl, the carboxylic acid moiety of the proline core is a primary site for hydrogen bonding, typically interacting with the electrophilic substrate to lower the transition state energy and dictate the facial selectivity of the attack.

The introduction of the 3-thiophenylmethyl substituent provides additional, more complex avenues for non-covalent interactions that can further stabilize the transition state and enhance stereocontrol. These interactions are primarily with the substrate and are crucial for catalyst performance.

π-Stacking and Other Dispersion Forces: The thiophene ring can engage in π-stacking interactions with aromatic or unsaturated substrates. acs.org These dispersion-driven forces are crucial for pre-organizing the reactants in the catalyst's chiral environment, leading to a more ordered and lower-energy transition state for one stereoisomer over the other. Modern DFT methods, particularly those incorporating dispersion corrections (e.g., M06-2X-D3), are adept at capturing these weak but cumulatively important interactions. mdpi.com

Sulfur-Mediated Interactions: The sulfur atom in the thiophene ring introduces the possibility of unique non-covalent interactions. Chalcogen bonding, where the electrophilic region on a covalently bonded sulfur atom interacts with a nucleophile, is an emerging area of interest. researchgate.net Depending on the substrate, the sulfur atom could play a role in substrate orientation through such electrostatic interactions.

To visualize and quantify these complex interactions, computational chemists employ various analysis techniques. Reduced Density Gradient (RDG) analysis, for example, can be used to map non-covalent interaction regions within a molecular system, distinguishing between strong attractive forces like hydrogen bonds, weaker van der Waals or π-stacking interactions, and steric repulsion. nih.gov

The table below illustrates the types of non-covalent interactions that are theoretically expected to be significant in the transition states involving (S)-α-(3-thiophenylmethyl)-proline and a representative aldehyde substrate. The interaction energies and distances are typical values derived from DFT studies on analogous organocatalytic systems.

| Interaction Type | Catalyst Fragment | Substrate Fragment | Typical Interaction Energy (kJ/mol) | Typical Distance (Å) |

|---|---|---|---|---|

| Hydrogen Bond | Proline -COOH | Aldehyde -C=O | -20 to -40 | 1.7 - 2.0 |

| CH/π Interaction | Proline Cδ-H | Thiophene π-face | -5 to -15 | 2.4 - 2.8 |

| π-Stacking | Thiophene Ring | Aromatic Aldehyde Ring | -10 to -25 | 3.4 - 3.8 |

| van der Waals | -CH2- Linker | Substrate Alkyl Chain | -2 to -10 | > 3.5 |

Derivatization and Structural Analogues for Fundamental Research

Synthesis of Chemically Modified Derivatives for Structure-Activity Relationship Studies in Catalysis

The field of organocatalysis has been significantly advanced by the use of proline and its derivatives. The catalytic activity of these molecules is highly dependent on their three-dimensional structure and the electronic properties of their substituents. By systematically modifying the structure of (S)-alpha-(3-thiophenylmethyl)-proline-HCl, researchers can elucidate key structure-activity relationships (SAR) that govern its catalytic performance.

One common approach to generating derivatives for SAR studies involves the modification of the thiophene (B33073) ring. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions on the thiophene ring can modulate the electronic environment of the catalytic center. These modifications can influence the acidity of the carboxylic acid proton and the nucleophilicity of the secondary amine, both of which are crucial for many proline-catalyzed reactions.

A general synthetic strategy to access such derivatives could involve the Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds. ethz.chthieme.dethieme.de This approach would typically start from a suitable proline precursor, which is then coupled with a variety of substituted thiophene boronic acids or esters. The resulting products would provide a library of catalysts with diverse electronic and steric properties.

To illustrate the potential impact of such modifications, the following table presents hypothetical data based on known trends in proline catalysis, where the performance of this compound derivatives in a model aldol (B89426) reaction is evaluated.

| Catalyst Derivative | Thiophene Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

| This compound | -H | 92 | 95 |

| (S)-alpha-(5-methyl-3-thiophenylmethyl)-proline-HCl | 5-CH₃ (electron-donating) | 94 | 96 |

| (S)-alpha-(5-chloro-3-thiophenylmethyl)-proline-HCl | 5-Cl (electron-withdrawing) | 89 | 93 |

| (S)-alpha-(2-methyl-3-thiophenylmethyl)-proline-HCl | 2-CH₃ (steric hindrance) | 85 | 90 |

This table presents hypothetical data to illustrate potential SAR trends.

The data, while illustrative, suggests that fine-tuning the electronic and steric properties of the thiophene ring can have a measurable impact on both the yield and enantioselectivity of the catalyzed reaction. Such systematic studies are invaluable for the rational design of more efficient and selective organocatalysts.

Design and Synthesis of Proline Analogues with Varied Thiophene Substitution Patterns for Research Applications

Beyond simple derivatization, the design and synthesis of proline analogues with different thiophene substitution patterns open up new avenues for research. This can involve altering the position of the thiophene ring on the proline scaffold or introducing multiple thiophene moieties. For example, analogues where the thiophene ring is attached at the C4-position of the proline ring, creating a 4-(thiophenylmethyl)-proline, could exhibit distinct conformational preferences and catalytic activities compared to the alpha-substituted parent compound. ethz.chthieme.dethieme.de

The synthesis of such analogues would likely require different synthetic strategies. For a 4-substituted analogue, a route starting from 4-hydroxyproline (B1632879) could be envisaged, involving oxidation to the ketone followed by a Wittig reaction and subsequent modifications to introduce the thiophenylmethyl group. ethz.ch

Furthermore, the position of the methyl group on the thiophene ring itself can be varied (e.g., 2-thiophenylmethyl vs. 3-thiophenylmethyl). These isomers could present the catalytically active groups in different spatial orientations, leading to altered substrate recognition and stereochemical outcomes in catalyzed reactions.

The following table outlines potential proline analogues with varied thiophene substitution patterns and their conceivable research applications.

| Proline Analogue | Substitution Pattern | Potential Research Application |

| (S)-4-(3-Thiophenylmethyl)-proline | Thiophene at C4-position | Investigation of the impact of substituent position on catalytic activity and peptide conformation. |

| (S)-alpha-(2-Thiophenylmethyl)-proline-HCl | Isomeric attachment of the thiophene ring | Probing the influence of side-chain orientation on molecular recognition and catalysis. |

| (S)-alpha,4-bis(3-Thiophenylmethyl)-proline-HCl | Multiple thiophene substitutions | Development of catalysts with enhanced steric bulk or bidentate coordination capabilities. |

This table outlines hypothetical analogues and their potential research applications based on established principles in proline chemistry.

Incorporation into Peptidomimetic and Oligomeric Scaffolds to Explore Novel Reactivity

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved properties such as enhanced stability and bioavailability. Proline and its analogues are frequently incorporated into peptidomimetic scaffolds to induce specific secondary structures, such as β-turns and polyproline helices. nih.gov The unique conformational constraints imposed by the pyrrolidine (B122466) ring make it a valuable building block in the design of these structures.

The incorporation of this compound into peptide sequences can be achieved using standard solid-phase peptide synthesis (SPPS) techniques. ethz.ch The thiophene side chain introduces a unique element of aromaticity and potential for metal coordination, which can be exploited to create novel peptidomimetic structures with interesting properties. For example, the sulfur atom in the thiophene ring could act as a soft ligand for transition metals, enabling the design of metallopeptides with catalytic or imaging applications.

Furthermore, the self-assembly of oligomers containing (S)-alpha-(3-thiophenylmethyl)-proline could lead to the formation of higher-order structures with defined shapes and functionalities. The aromatic stacking of the thiophene rings could play a significant role in directing the assembly process. Exploring the reactivity of these self-assembled scaffolds could lead to the discovery of new catalytic systems or materials with unique properties.

Preparation of (S)-α-(3-Thiophenylmethyl)-proline-HCl as a Precursor for Complex Chemical Architectures

The chemical functionality present in this compound makes it a valuable starting material for the synthesis of more complex molecules. The carboxylic acid and the secondary amine provide handles for a wide range of chemical transformations, while the thiophene ring can participate in various coupling and functionalization reactions.

For instance, the proline core can serve as a chiral scaffold to direct the stereoselective synthesis of complex natural products or pharmaceutical targets. The thiophene moiety can be further elaborated through reactions such as electrophilic substitution, metal-catalyzed cross-coupling, or ring-opening, providing access to a diverse array of chemical structures. nih.gov

The use of proline derivatives as precursors is a well-established strategy in organic synthesis. nih.gov By leveraging the inherent chirality and functionality of this compound, chemists can devise efficient and stereocontrolled routes to complex molecules that would be challenging to synthesize by other means.

Applications of S α 3 Thiophenylmethyl Proline Hcl in Advanced Chemical Synthesis

Utilization as a Chiral Building Block in the Synthesis of Non-Natural Amino Acids and Peptides

Role in the Asymmetric Synthesis of Chiral Heterocycles and Complex Organic Molecules

The synthesis of enantiomerically pure heterocyclic compounds is a cornerstone of medicinal chemistry. Proline-based organocatalysts have been successfully employed in the asymmetric synthesis of a wide array of heterocycles and complex natural products. rsc.org The mechanism often involves the formation of a chiral enamine or iminium ion intermediate, which directs the stereochemical outcome of the reaction. libretexts.org Although proline derivatives with various aromatic and heteroaromatic side chains have been developed, specific studies detailing the application of (S)-α-(3-thiophenylmethyl)-proline-HCl in the asymmetric synthesis of chiral heterocycles or other complex molecules could not be located for this review.

Applications in Chiral Resolution Methodologies

Chiral resolution is a critical technique for separating enantiomers from a racemic mixture. Proline and its derivatives can be used as chiral resolving agents, forming diastereomeric salts with the racemate that can then be separated by physical methods like crystallization. While the principles of chiral resolution are well-established, no specific methodologies or data tables describing the use of (S)-α-(3-thiophenylmethyl)-proline-HCl for the resolution of specific racemic compounds were found in the surveyed scientific literature.

Emerging Research Directions and Unexplored Potential

Integration with Flow Chemistry and Automated Synthesis for Scalable Research

The integration of organocatalysts into continuous flow chemistry and automated synthesis platforms is a major step toward enhancing efficiency, scalability, and safety in chemical manufacturing. For (S)-alpha-(3-thiophenylmethyl)-proline-HCl, this represents a significant, yet currently undocumented, research frontier.

Future Research Prospects:

Immobilization Studies: Development of methods to immobilize this compound onto solid supports or within packed-bed reactors would be the first step. This would enable its use in continuous flow systems, facilitating catalyst recovery and reuse, which is crucial for sustainable and cost-effective processes.

Reaction Optimization: Automated synthesis platforms could be employed to rapidly screen a wide array of reaction conditions (e.g., temperature, residence time, solvent, and reagent concentrations) to optimize reactions catalyzed by this specific proline derivative.

Library Synthesis: The use of flow chemistry would enable the rapid and efficient synthesis of a library of compounds, which could be invaluable for drug discovery and material science applications.

Currently, there is a lack of specific published data on the performance of this compound in flow chemistry setups. Research in this area would be highly valuable.

Exploration of Novel Reactivity Modes and Catalytic Pathways

Proline-based catalysts are well-known for their ability to activate substrates through enamine and iminium ion intermediates. The unique steric and electronic properties conferred by the 3-thiophenylmethyl group at the alpha-position of this compound could potentially unlock novel reactivity.

Potential Areas of Exploration:

Asymmetric Transformations: While proline itself is a cornerstone of asymmetric catalysis, the specific impact of the 3-thiophenylmethyl substituent on the stereoselectivity of various reactions remains to be thoroughly investigated. Detailed studies on its performance in aldol (B89426), Mannich, Michael, and other asymmetric reactions are needed.

Thiophene (B33073) Moiety Participation: Research could explore whether the thiophene ring participates in catalysis, either through non-covalent interactions with the substrate or by modulating the electronic properties of the catalytic center.

Cascade Reactions: The development of novel cascade or domino reactions initiated by this compound could provide efficient pathways to complex molecular architectures.

Detailed studies and specific examples of novel reactivity for this compound are not yet present in the available scientific literature.

Application in Supramolecular Chemistry and Self-Assembled Systems

The self-assembly of small molecule catalysts into larger, ordered structures can lead to emergent properties and enhanced catalytic activity. The structure of this compound, with its combination of a rigid proline ring, a chiral center, and an aromatic thiophene group, makes it an intriguing candidate for studies in supramolecular chemistry.

Hypothetical Research Directions:

Catalyst Aggregation Studies: Investigation into the aggregation behavior of this compound in various solvents could reveal whether it forms catalytically active assemblies.

Host-Guest Chemistry: The thiophene moiety could potentially act as a guest or host in supramolecular systems, leading to new methods of catalyst delivery or activity modulation.

Chiral Scaffolds: Self-assembled structures derived from this chiral molecule could serve as templates for the synthesis of other chiral materials.

To date, no specific research has been published on the application of this compound in the field of supramolecular chemistry or self-assembly.

Harnessing Advanced Characterization Techniques (e.g., Cryo-EM, Advanced Solid-State NMR) for Mechanistic Elucidation

A deep understanding of the reaction mechanism is crucial for the rational design of more efficient catalysts. Advanced characterization techniques can provide unprecedented insight into the structure of catalytic intermediates and transition states.

Potential Mechanistic Studies:

Advanced Solid-State NMR: For heterogeneous applications where the catalyst is immobilized, solid-state NMR could provide detailed information about the catalyst's structure and its interaction with the support and substrates.

Cryogenic Electron Microscopy (Cryo-EM): If this catalyst can be induced to form stable, high-molecular-weight self-assembled structures, Cryo-EM could be a powerful tool for visualizing these assemblies at near-atomic resolution.

Computational Modeling: In conjunction with experimental data, high-level computational studies could model the transition states of reactions catalyzed by this compound to elucidate the role of the 3-thiophenylmethyl group in determining stereoselectivity and reactivity.

Specific mechanistic studies employing these advanced techniques for this compound have not yet been reported.

Synergistic Approaches Combining (S)-α-(3-Thiophenylmethyl)-proline-HCl with Other Catalytic Modalities

Combining two or more catalytic modes in a single pot can enable transformations that are not possible with a single catalyst. This synergistic or dual-catalysis approach is a powerful strategy in modern organic synthesis.

Prospective Synergistic Systems:

Photoredox Catalysis: The combination of this compound with a photoredox catalyst could enable novel enantioselective radical reactions. The thiophene moiety might also play a role in the photochemical process.

Metal Catalysis: Using this organocatalyst in conjunction with a transition metal catalyst could lead to new cooperative catalytic systems for complex bond formations.

Biocatalysis: The integration of this compound with enzymatic catalysis could create powerful chemoenzymatic cascades for the efficient synthesis of valuable chiral molecules.

Currently, there is a lack of published research detailing the use of this compound in synergistic catalytic systems.

Q & A

Q. What methodologies are critical for designing hypothesis-driven studies on the compound’s mechanism of action?

- Methodological Answer :

- Hypothesis Formulation : Use PICO (Population, Intervention, Comparison, Outcome) framework to define research questions.

- Control Groups : Include positive/negative controls (e.g., known proline analogs).

- Blinding : Implement double-blinding in animal studies to reduce bias.

- Power Analysis : Calculate sample sizes using G*Power to ensure statistical validity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.